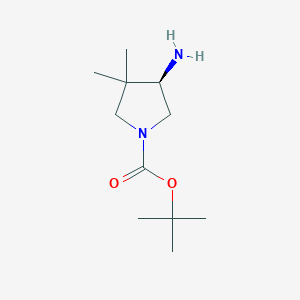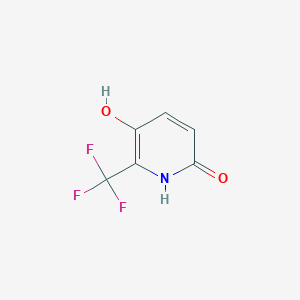
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
Übersicht
Beschreibung
The tert-butyl group is a type of functional group in organic chemistry. It consists of a central carbon atom bonded to three methyl groups and one other atom or group of atoms . This group is known for its unique reactivity pattern due to the crowded nature of the three methyl groups .
Synthesis Analysis
Tert-butyl groups can be introduced into organic compounds using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, (4R)-4-tert-butyl-3-ethylheptane, contains a total of 40 bonds, including 12 non-H bonds and 6 rotatable bonds .Chemical Reactions Analysis
The crowded nature of the tert-butyl group can elicit a unique reactivity pattern. This group can participate in various chemical transformations, and its presence can influence the course of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the specific compound. For example, tert-butanol is a flammable liquid that causes serious eye irritation and may be harmful if inhaled .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Key Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin synthesis, demonstrates the compound's role in biosynthesis of fatty acids, sugars, and α-amino acids. This intermediate is synthesized from L-cystine, highlighting its importance in metabolic cycles (Qin et al., 2014).
Development of Piperidine Derivatives : The compound is used for the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, valuable synthons for creating diverse piperidine derivatives (Moskalenko & Boev, 2014).
Chiral Auxiliary and Dipeptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are used as chiral auxiliaries and as chiral Aib building blocks in dipeptide synthesis. This application emphasizes its utility in preparing enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Chemical Analysis and Structural Studies
Crystal and Molecular Structure Analysis : X-ray crystallographic analysis is employed to characterize the crystal and molecular structure of various derivatives, providing insights into their molecular configurations and potential applications in various fields (Çolak et al., 2021).
Use in Dynamic Kinetic Resolution : The compound serves as a chiral auxiliary in dynamic kinetic resolution, demonstrating its role in stereoselective carbon−carbon bond formation. This has implications for the synthesis of biologically active compounds (Kubo et al., 1997).
Biomedical and Pharmaceutical Research
Influenza Neuraminidase Inhibitors : Research includes the development of potent inhibitors of influenza neuraminidase, indicating its relevance in antiviral drug development (Wang et al., 2001).
Histamine H4 Receptor Ligands : The compound is part of the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting its application in developing anti-inflammatory and pain relief medications (Altenbach et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















